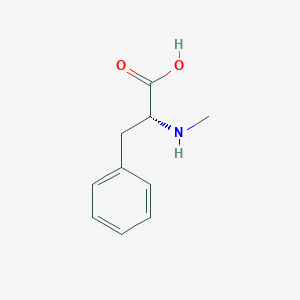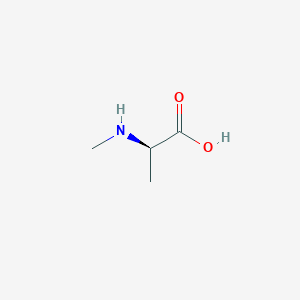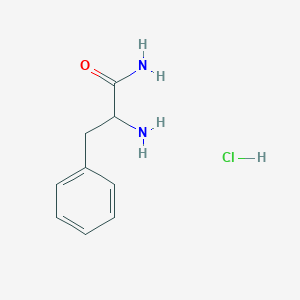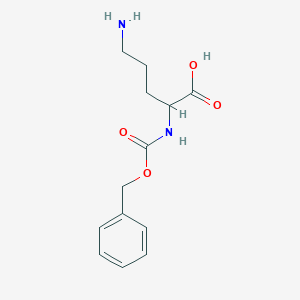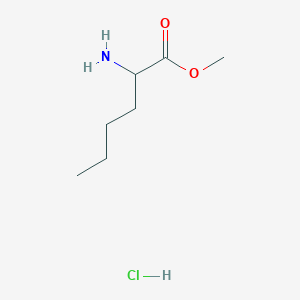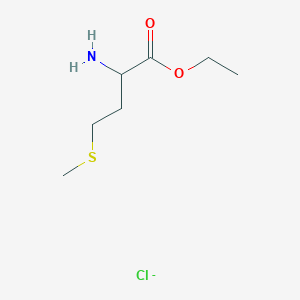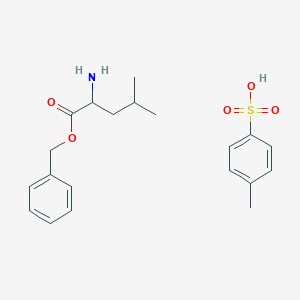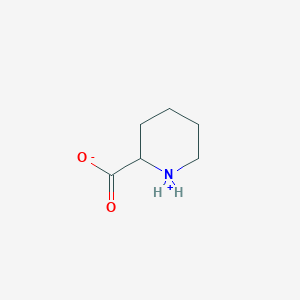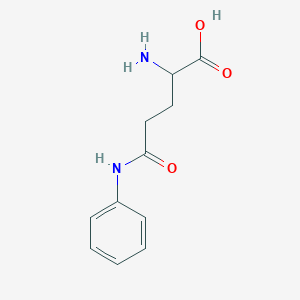![molecular formula C15H15NO2 B555627 (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 170080-13-4](/img/structure/B555627.png)
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Übersicht
Beschreibung
“®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” is a complex organic compound. It consists of a biphenyl group, which is two benzene rings connected by a single covalent bond . The specific compound you’re asking about also includes an aminopropanoic acid group.
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of polyamides derived from biphenyl involves Friedel-Craft acylation followed by the Willgerodt reaction . Another example is the Suzuki reaction, which is a type of coupling reaction that combines two hydrocarbon fragments .Molecular Structure Analysis
Biphenyl, the core structure of the compound, is not planar. One benzene ring is slightly twisted in relation to the other due to steric crowding . This twist introduces a degree of axial chirality into the molecule, which can have significant implications for its chemical properties and interactions .Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. Some of these include the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Biphenyl, for example, has a molecular weight of 154.2078 g/mol . It’s important to note that the addition of functional groups to the biphenyl core will alter these properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Europium and Terbium Complexes
This compound is employed in the synthesis and characterization of europium and terbium complexes . These complexes have potential applications in various fields such as luminescent materials, magnetic materials, and catalysts.
Inhibiting Immunosuppressive Cancer Cells
Research has shown that the integration of unnatural amino acids like D-4,4’-Biphenylalanine into peptide assemblies significantly accelerates their accumulation within prostate cancer cells, boosting their capacity to hinder cancer proliferation . This work paves a way for engineering supramolecular medicine, potentially heightening the efficacy of peptide-based treatments for prostate cancer.
Development of More Effective Therapeutic Strategies
The use of D-4,4’-Biphenylalanine in peptide assemblies may lead to more effective therapeutic strategies for treating other cancers . The ability of this compound to accelerate cellular uptake could be leveraged to enhance the delivery of therapeutic agents to cancer cells.
Research in Supramolecular Medicine
The integration of D-4,4’-Biphenylalanine into peptide assemblies is a significant development in the field of supramolecular medicine . This could potentially improve the efficacy of peptide-based treatments and pave the way for new therapeutic strategies.
Optical Resolution Agent
In some research, D-4,4’-Biphenylalanine has been used as an optical resolution agent . This application is particularly important in the field of stereochemistry, where the spatial arrangement of atoms in a molecule can significantly influence its properties and reactivity.
Potential Applications in Pharmaceutical Industry
Although not directly related to D-4,4’-Biphenylalanine, it’s worth noting that similar compounds, such as ®-(-)-mandelic acid, have numerous potential applications in the pharmaceutical industry . They serve as ideal starting materials for the synthesis of antibiotics, antiobesity drugs, and antitumor agents. This suggests that D-4,4’-Biphenylalanine could potentially have similar applications.
Wirkmechanismus
Target of Action
D-4,4’-Biphenylalanine, also known as ®-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid, is an unnatural amino acid that has been shown to target metastatic osteosarcoma (mOS) and castration-resistant prostate cancer (CRPC) cells . These cells overexpress phosphatases, which are the primary targets of D-4,4’-Biphenylalanine .
Mode of Action
The compound is incorporated into peptide assemblies, significantly accelerating their accumulation within prostate cancer cells . This boosts their capacity to hinder cancer proliferation . The D-peptide backbone with an aspartate methyl diester at the C-terminal offers the highest activity against these immunosuppressive mOS and CRPC cells .
Biochemical Pathways
The compound’s ability to inhibit cancer proliferation suggests it may interfere with cell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s rapid cellular uptake suggests it may have favorable absorption and distribution profiles
Result of Action
The integration of D-4,4’-Biphenylalanine into peptide assemblies significantly accelerates their accumulation within prostate cancer cells, boosting their capacity to hinder cancer proliferation . This work paves a way for engineering supramolecular medicine, potentially heightening the efficacy of peptide-based treatments for prostate cancer .
Action Environment
The compound’s effectiveness in inhibiting cancer proliferation suggests it may be robust to various physiological conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426534 | |
| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170080-13-4 | |
| Record name | (2R)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of D-4,4'-Biphenylalanine (D-BiP) into the peptide pBP-NBD improve its efficacy against cancer cells?
A1: The study by [] demonstrates that incorporating D-BiP into the pBP-NBD peptide significantly enhances its cellular uptake. This enhanced uptake is attributed to the hydrophobic nature of D-BiP, which promotes the peptide's interaction with cell membranes and facilitates its entry into the cells. The increased intracellular concentration of the peptide leads to a higher concentration at the target site (endoplasmic reticulum for Saos2, SJSA1, and PC3 cells, and lysosomes for VCaP cells []), ultimately resulting in improved efficacy against metastatic osteosarcoma and castration-resistant prostate cancer cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



